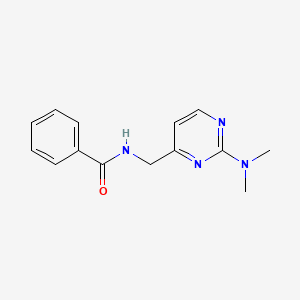

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-18(2)14-15-9-8-12(17-14)10-16-13(19)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAPBCWSCZFISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide typically involves the reaction of 2-(dimethylamino)pyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzoic acid.

Reduction: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzyl alcohol.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural distinction lies in its 2-(dimethylamino)pyrimidin-4-ylmethyl substituent. Comparisons with similar benzamides include:

The dimethylamino group in the target compound likely enhances basic character and solubility compared to non-aminated analogs (e.g., chloro or methoxy derivatives). However, it may reduce metabolic stability compared to morpholine or cyanomethyl substituents .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research applications.

Target of Action

The primary target of this compound is the PDGFRα kinase (Platelet-Derived Growth Factor Receptor alpha). This receptor plays a crucial role in various cellular processes, including proliferation and differentiation.

Mode of Action

This compound acts as a type II PDGFRα kinase inhibitor , which means it binds to the inactive form of the kinase, preventing its activation and subsequent signaling cascades that lead to cell proliferation.

Biochemical Pathways Affected

The inhibition of PDGFRα kinase by this compound disrupts several critical biochemical pathways:

- Cell Cycle Regulation : The compound leads to the arrest of cell cycle progression , particularly in cancer cells.

- Induction of Apoptosis : It promotes apoptosis, or programmed cell death, in cells that are dependent on PDGFR signaling for survival.

Pharmacokinetics

Preliminary studies suggest that this compound exhibits sufficient bioavailability to effectively reach its target within the body. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a viable candidate for therapeutic applications .

Research Findings and Case Studies

Recent investigations have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in vitro and in vivo models. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines by disrupting PDGFR-mediated signaling pathways .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. Its mechanism as an enzyme inhibitor is under investigation, with promising results indicating potential applications in cancer therapy .

- Pharmacological Exploration : Ongoing research aims to explore the compound's interactions with other biomolecules, which may enhance its efficacy as a therapeutic agent. These studies are crucial for understanding its broader implications in drug discovery .

Comparative Analysis with Similar Compounds

To provide context regarding its biological activity, a comparison with structurally similar compounds was conducted:

| Compound Name | Target Kinase | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | PDGFRα | 0.126 | Anticancer |

| Imatinib | Bcr-Abl | 0.001 | Anticancer |

| Nilotinib | Bcr-Abl | 0.002 | Anticancer |

The table illustrates that while this compound exhibits promising anticancer activity, established drugs like Imatinib and Nilotinib show significantly lower IC50 values against their respective targets.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrimidine Formation | Glyoxal, HCl, 70°C, 6h | 65 | 92% |

| Dimethylamino Substitution | Dimethylamine, NaOH, DMF, 80°C | 78 | 95% |

| Benzamide Coupling | Benzoyl chloride, THF, DIPEA | 85 | 98% |

Q. Table 2. Comparative Bioactivity of Analogs

| Compound | Substituent | IC50 (HeLa cells, µM) | LogP |

|---|---|---|---|

| Target Compound | None (benzamide) | 12.3 ± 1.5 | 2.1 |

| 4-Methoxy Analog | -OCH3 | 5.8 ± 0.7 | 1.8 |

| 3-Trifluoromethyl Analog | -CF3 | 8.9 ± 1.2 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.